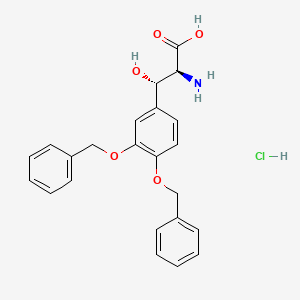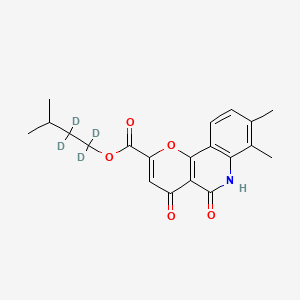
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C9H15N3.2(HCl) and a molecular weight of 238.16 g/mol . It is a solid substance commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride typically involves the reaction of 1-methylimidazole with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted piperidine compounds .
Scientific Research Applications
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:
- 4-(1H-imidazol-4-yl)piperidine dihydrochloride
- 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride
- 4-(1H-imidazol-1-yl)benzoic acid
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
147960-50-7 |
|---|---|
Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.70 g/mol |
IUPAC Name |
4-(3-methylimidazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H |
InChI Key |
MGMGJFAZGBODRH-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C1C2CCNCC2.Cl.Cl |
Canonical SMILES |
CN1C=NC=C1C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)


![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)




